Methimazole

概要

説明

準備方法

化学反応の分析

メチマゾールは、以下を含むさまざまな化学反応を起こします。

酸化: メチマゾールは、フェリシアン化カリウムなどの試薬によって酸化され、可溶性プルシアンブルーを生成します.

科学研究アプリケーション

メチマゾールは、いくつかの科学研究アプリケーションがあります。

科学的研究の応用

Methimazole has several scientific research applications:

作用機序

メチマゾールは、ヨウ化物をヨウ素に酸化するために不可欠な酵素である甲状腺ペルオキシダーゼを阻害することで、その効果を発揮します . この阻害は、甲状腺ホルモンの合成における重要なステップであるチログロブリンのヨウ素化を防ぎます . メチマゾールの硫黄部分は、甲状腺ペルオキシダーゼのヘム分子の中心にある鉄原子と直接相互作用する可能性もあります .

類似の化合物との比較

メチマゾールは、プロピルチオウラシルやカルビマゾールなどの他の甲状腺機能抑制剤と比較されることがよくあります。

メチマゾールは、強力な甲状腺ペルオキシダーゼ阻害作用と、さまざまなアプリケーションへの適合性など、独自の特性を備えており、医療分野と工業分野の両方において貴重な化合物となっています。

類似化合物との比較

Methimazole is often compared with other antithyroid agents such as propylthiouracil and carbimazole:

Propylthiouracil: Both this compound and propylthiouracil inhibit thyroid hormone synthesis, but this compound is generally preferred due to its lower risk of hepatotoxicity

Carbimazole: Carbimazole is a pro-drug that is converted to this compound in the body.

This compound’s unique properties, such as its potent inhibition of thyroid peroxidase and its suitability for various applications, make it a valuable compound in both medical and industrial fields.

生物活性

Methimazole is a thionamide antithyroid medication primarily used in the management of hyperthyroidism, particularly in conditions such as Graves' disease and toxic multinodular goiter. This article delves into the biological activity of this compound, its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its therapeutic effects by inhibiting thyroid peroxidase (TPO) , an enzyme responsible for catalyzing the iodination of tyrosine residues in thyroglobulin, which is essential for the synthesis of thyroid hormones T4 (thyroxine) and T3 (triiodothyronine). By binding to TPO, this compound disrupts the iodination process and subsequent hormone formation. The drug can act as a competitive substrate for TPO or interact directly with the enzyme's heme group, inhibiting its function .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed after oral administration with an absolute bioavailability of approximately 93%. Peak plasma concentrations are typically reached within 0.25 to 4.0 hours post-dose.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP2C9), resulting in the formation of 4-methyl-5-thiazolecarboxamide (MMI-4), which has weaker antithyroid activity .

- Half-life : The elimination half-life of this compound ranges from 4 to 6 hours, allowing for flexible dosing regimens.

Case Studies and Clinical Trials

-

Long-term Treatment in Graves' Disease :

- A randomized clinical trial demonstrated that continuous this compound therapy over five years resulted in an 84% remission rate , which persisted for up to four years after discontinuation .

- Another study involving 313 patients showed no significant difference in relapse rates between those treated with low (10 mg) versus high (40 mg) doses of this compound, indicating that lower doses can be equally effective .

- Comparison with Propylthiouracil :

- Juvenile Graves' Disease :

Safety Profile

This compound is generally well-tolerated, but it can lead to side effects such as rash, arthralgia, and agranulocytosis. The risk of serious adverse effects appears to be low when monitored appropriately. A case-control study found no increased risk of acute pancreatitis associated with cumulative this compound doses .

Summary Table of Key Findings

特性

IUPAC Name |

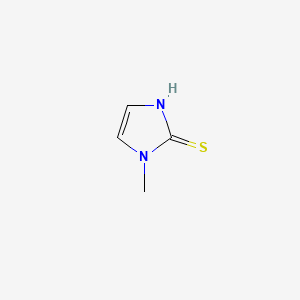

3-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRYVIKBURPHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Record name | methimazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methimazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020820 | |

| Record name | Methimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

280 °C WITH SOME DECOMP | |

| Record name | METHIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble, Soluble in alcohol, chloroform. Sparingly soluble in ether, petroleum ether., 1 G SOL IN ABOUT 125 ML ETHER, ABOUT 4.5 ML CHLOROFORM, ABOUT 5 ML WATER, 5 ML ALCOHOL, SOL IN PYRIDINE, Slightly soluble in benzene., 1.13e+01 g/L | |

| Record name | Methimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methimazole's primary mechanism of action appears to be interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO), however the exact method through which methimazole inhibits this step is unclear. TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine and then further catalyzes the incorporation of this iodine onto the 3 and/or 5 positions of the phenol rings of tyrosine residues in thyroglobulin. These thyroglobulin molecules then degrade within thyroid follicular cells to form either thyroxine (T4) or tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Methimazole may directly inhibit TPO, but has been shown in vivo to instead act as a competitive substrate for TPO, thus becoming iodinated itself and interfering with the iodination of thyroglobulin. Another proposed theory is that methimazole’s sulfur moiety may interact directly with the iron atom at the centre of TPO’s heme molecule, thus inhibiting its ability to iodinate tyrosine residues. Other proposed mechanisms with weaker evidence include methimazole binding directly to thyroglobulin or direct inhibition of thyroglobulin itself., ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. ...IMPLIES THAT THEY INTERFERE WITH OXIDATION OF IODIDE ION.../WHICH/ IS PROBABLY BROUGHT ABOUT BY PEROXIDASE. /ANTITHYROID DRUGS/, ANTITHYROID DRUGS INHIBIT THE FORMATION OF THYROID HORMONES BY ITERFERING WITH THE INCORPORATION OF IODINE INTO TYROSYL RESIDUES OF THYROGLOBULIN; THEY ALSO INHIBIT THE COUPLING OF THESE IODOTYROSYL RESIDUES TO FORM IODOTHYRONINES., Methimazole inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, methimazole may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence, it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Methimazole does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones. | |

| Record name | Methimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS FROM ALCOHOL, WHITE TO PALE BUFF, CRYSTALLINE SUBSTANCE; STARCH-LIKE IN APPEARANCE & TO TOUCH | |

CAS No. |

60-56-0 | |

| Record name | Methimazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methimazole [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methimazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methimazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methimazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554Z48XN5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143-146 °C, 146-148 °C, 146 °C | |

| Record name | Methimazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00763 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHIMAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methimazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does methimazole exert its antithyroid effect?

A1: this compound is a thionamide antithyroid drug that inhibits the synthesis of thyroid hormones. It primarily acts by blocking the enzyme thyroid peroxidase, which is crucial for the iodination of tyrosine residues within thyroglobulin, a precursor to thyroid hormones [, , , , ]. [] This action prevents the formation of both triiodothyronine (T3) and thyroxine (T4). [] this compound also inhibits the conversion of T4 to T3 in peripheral tissues, though this effect is considered less significant than its effect on thyroid peroxidase.

Q2: Are there alternative mechanisms by which this compound might impact thyroid function?

A3: Research suggests that this compound might exert additional effects beyond inhibiting thyroid peroxidase. For example, a study found that this compound can scavenge reactive oxygen species (ROS) in porcine thyrocytes, possibly due to its thiol group influencing the glutathione (GSH)/glutathione disulfide (GSSG) ratio []. This antioxidant activity could play a role in its therapeutic effects, although further investigation is necessary.

Q3: What is the chemical structure of this compound?

A3: this compound, also known as 1-methyl-2-mercaptoimidazole, has the following structural characteristics:

Q4: How stable is this compound under different storage conditions?

A4: Information regarding the stability of this compound under various conditions, such as temperature, humidity, and light exposure, is crucial for its formulation and storage. While the provided research articles do not delve into this aspect, stability studies are essential during drug development and are usually conducted according to ICH guidelines.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research primarily focuses on this compound's pharmacological activity as an antithyroid drug. There is no mention of catalytic properties attributed to this compound in these studies.

Q6: Have there been any computational studies on this compound?

A6: While the provided research articles do not extensively discuss computational studies on this compound, computational chemistry techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling could be employed to gain deeper insights into its interactions with thyroid peroxidase and other potential targets.

Q7: How do structural modifications of this compound affect its activity?

A8: One study investigating the effect of this compound on ROS levels in porcine thyrocytes compared its activity to imidazole and other analogs. Interestingly, they found that only this compound exhibited a scavenging effect, suggesting that the thiol group plays a crucial role in its activity []. This finding highlights the importance of SAR studies in understanding the relationship between a compound's structure and its biological effects.

Q8: What formulations of this compound are available?

A9: this compound is available in oral formulations, such as tablets. Researchers are also exploring alternative delivery methods, including transdermal formulations, to improve patient compliance and potentially reduce side effects [, , ]. One study investigated the bioavailability of transdermal this compound in a pluronic lecithin organogel (PLO) in cats, but the results indicated poor and variable absorption []. Further research is needed to develop more effective transdermal formulations.

Q9: What are the SHE regulations surrounding this compound?

A9: As with all pharmaceuticals, the development, manufacturing, and distribution of this compound are subject to stringent safety, health, and environmental (SHE) regulations. These regulations vary depending on the country but generally follow guidelines set by organizations like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the European Medicines Agency (EMA).

Q10: What is the pharmacokinetic profile of this compound?

A11: this compound is rapidly absorbed after oral administration, with a bioavailability of approximately 93% []. It exhibits a relatively short half-life of 4-6 hours and is primarily metabolized in the liver. [, , ] Notably, this compound exhibits low protein binding (1-10%) [], which is important to consider in patients with liver disease or other conditions that can affect protein binding.

Q11: Does liver cirrhosis affect this compound metabolism?

A12: While this compound is primarily metabolized in the liver, there is limited information on the impact of liver cirrhosis on its clearance. One case report described a patient with liver cirrhosis who developed profound hypothyroidism just 21 days after starting this compound []. This observation suggests that this compound clearance might be reduced in patients with liver impairment, although more research is needed to confirm this finding and determine if dose adjustments are necessary.

Q12: What in vitro models are used to study this compound's effects?

A13: Researchers utilize various in vitro models, such as isolated porcine thyrocytes [] and feline kidney epithelial cells (CRFK) [], to investigate the mechanisms of action and potential toxicity of this compound. These models allow for controlled experiments to study the drug's effects on specific cell types involved in thyroid hormone synthesis and metabolism.

Q13: What animal models are used to study this compound?

A14: Animal models, particularly cats [, , , ] and rats [, , , , , ], have been instrumental in understanding the effects of this compound. Feline hyperthyroidism, for example, shares similarities with the human condition and allows researchers to study the drug's efficacy and safety in a clinically relevant setting. Rodent models, on the other hand, are valuable for investigating the drug's impact on various organs and systems, including the liver, kidneys, and spleen.

Q14: What are the key findings from clinical trials on this compound?

A15: Numerous clinical trials have investigated the efficacy and safety of this compound in treating hyperthyroidism. One notable study found that longer-term this compound therapy (60-120 months) led to significantly higher remission rates compared to conventional 18-24 month courses []. Other trials have explored the use of this compound in combination with other agents, such as cholesterol absorption inhibitors, to potentially reduce the required dose and minimize side effects [].

Q15: Has this compound been studied in pediatric populations?

A16: While this compound is widely used in adults, clinical trials specifically investigating its efficacy and safety in pediatric populations are limited. A systematic review on this compound-induced remission rates in pediatric Graves' disease highlighted the need for more research in this area [].

Q16: Are there any biomarkers for monitoring this compound response?

A20: Monitoring patients on this compound therapy typically involves regular assessment of thyroid hormone levels (T3, T4) and TSH levels. [, , , , ] Additionally, researchers are exploring the potential of other biomarkers, such as TSH receptor antibody levels, to predict treatment response and remission [, ].

Q17: How is this compound quantified in biological samples?

A21: High-performance liquid chromatography (HPLC) is commonly employed to determine this compound concentrations in biological samples, such as serum [, , ]. Spectrophotometric methods, utilizing the reaction between this compound and potassium permanganate, have also been developed for its quantification []. These analytical techniques play a crucial role in pharmacokinetic studies and therapeutic drug monitoring.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。